Cas no 289507-36-4 (2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol)

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(2-bromo-4,5-dimethoxyphenyl)ethyl alcohol
- 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
- AKOS014195965
- Benzeneethanol, 2-bromo-4,5-dimethoxy-
- SCHEMBL7165538
- DB-363905
- 289507-36-4
- EN300-1893554
- 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol
- 2-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-ol
-
- インチ: InChI=1S/C10H13BrO3/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6,12H,3-4H2,1-2H3
- InChIKey: QMYZFKWLASANKX-UHFFFAOYSA-N
計算された属性
- 精确分子量: 260.00481Da
- 同位素质量: 260.00481Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 165
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 38.7Ų
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1893554-0.1g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 0.1g |
$490.0 | 2023-09-18 | ||
Enamine | EN300-1893554-0.25g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 0.25g |
$513.0 | 2023-09-18 | ||
Enamine | EN300-1893554-1.0g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 1g |
$914.0 | 2023-06-03 | ||
Enamine | EN300-1893554-5.0g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 5g |
$2650.0 | 2023-06-03 | ||
Enamine | EN300-1893554-1g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 1g |
$557.0 | 2023-09-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1835950-1g |
Benzeneethanol, 2-Bromo-4,5-dimethoxy- |
289507-36-4 | 1g |
¥7862.00 | 2024-05-20 | ||
Enamine | EN300-1893554-10g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 10g |
$2393.0 | 2023-09-18 | ||
Enamine | EN300-1893554-0.5g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1893554-0.05g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1893554-5g |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |
289507-36-4 | 5g |
$1614.0 | 2023-09-18 |
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-olに関する追加情報
Research Brief on 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol (CAS: 289507-36-4): Recent Advances and Applications
2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol (CAS: 289507-36-4) is a brominated phenyl ethanol derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its potential as a versatile synthetic intermediate. Recent studies have explored its utility in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting agents and antimicrobial compounds. This brief summarizes the latest findings related to this compound, its synthetic pathways, and its emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol as a key precursor in the synthesis of novel dopamine receptor modulators. Researchers utilized its bromine moiety for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of structurally diverse analogs with enhanced binding affinity to D2-like receptors. The study reported a 40% improvement in yield compared to traditional synthetic routes, underscoring the compound's value in medicinal chemistry.
In antimicrobial research, a team from the University of Cambridge demonstrated in 2024 that derivatives of 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The dimethoxy groups were found to be critical for membrane penetration, while the bromine atom facilitated further functionalization to optimize pharmacokinetic properties. These findings were published in ACS Infectious Diseases and have sparked interest in developing new antibiotic scaffolds based on this chemical framework.
Recent advancements in synthetic methodology have also been reported. A 2024 Organic Letters publication described a novel biocatalytic approach for the asymmetric synthesis of 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol using engineered alcohol dehydrogenases. This green chemistry approach achieved 98% enantiomeric excess, addressing previous challenges in obtaining optically pure forms of the compound for chiral drug development.
From a safety and pharmacokinetic perspective, new data from Toxicology Reports (2024) indicate that 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol shows favorable metabolic stability in human liver microsome assays, with a half-life exceeding 120 minutes. However, researchers caution that the bromine substituent may require careful consideration in prodrug design due to potential bioactivation pathways.
Looking forward, several pharmaceutical companies have included 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol in their fragment-based drug discovery libraries. Its balanced lipophilicity (clogP 2.1) and molecular weight (261.1 g/mol) make it an attractive starting point for lead optimization programs, particularly in CNS and anti-infective therapeutic areas. Current patent activity suggests growing commercial interest, with three new applications filed in Q1 2024 that utilize this compound as a core structure.
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